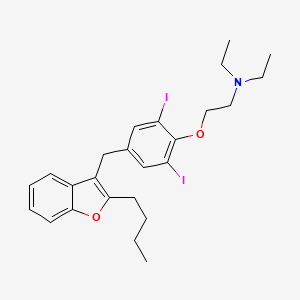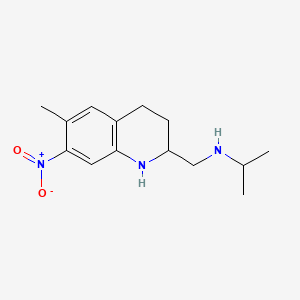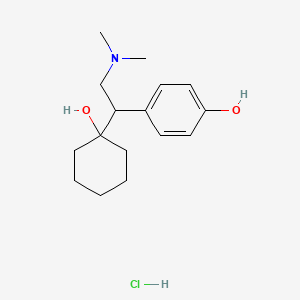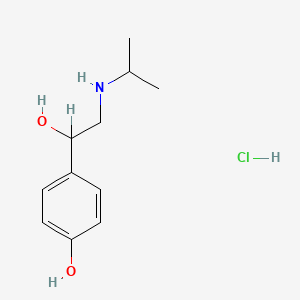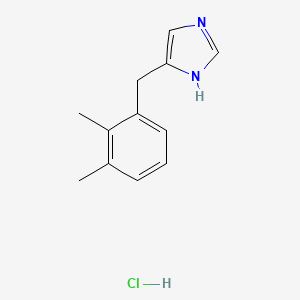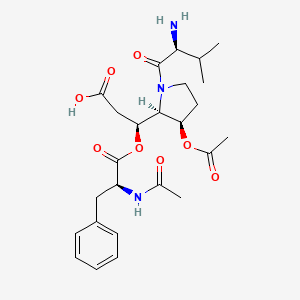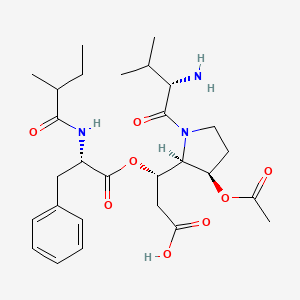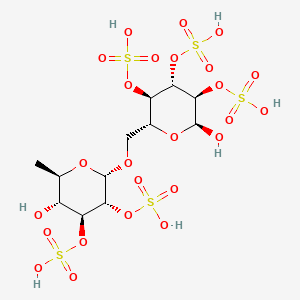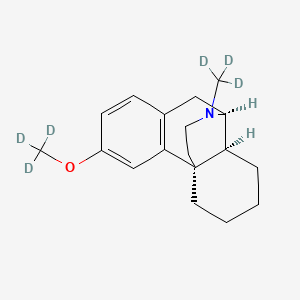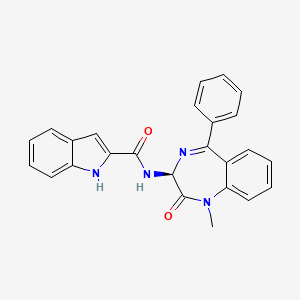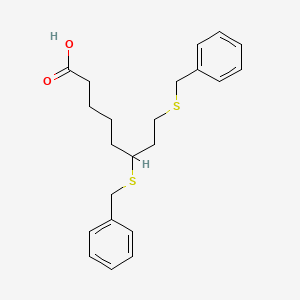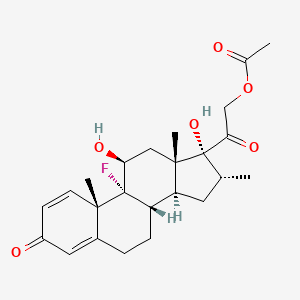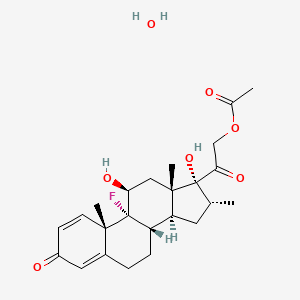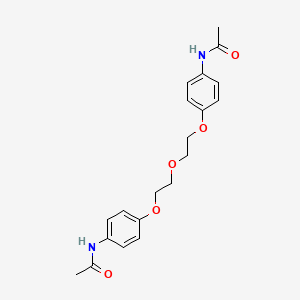
Diamfenetide
概要
説明
. ジアフェネチドは主に駆虫薬として使用され、特に獣医学における幼虫期の肝臓吸虫(Fasciola hepatica)に対して効果的です .
2. 製法
ジアフェネチドは、4-アセトアミノフェノール とエチレングリコール を反応させて4-アセトアミノフェノキシエチルエーテル を生成する多段階プロセスにより合成できます。 この中間体は次に、脱水剤の存在下で4-アセトアミノフェノール と反応してジアフェネチドを生成します . 工業的な製造方法では、通常、温度、圧力、触媒の使用などの反応条件を最適化して、収率と純度を最大限に高めます .
3. 化学反応解析
ジアフェネチドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ジアフェネチドは酸化されてさまざまな酸化生成物を形成することができます。
還元: ジアフェネチドは対応するアミン誘導体に還元することができます。
これらの反応で使用される一般的な試薬には、酸化剤 としての過マンガン酸カリウム、還元剤 としての水素化リチウムアルミニウム、求核剤 としての水酸化ナトリウムなどがあります . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
ジアフェネチドは、幅広い科学研究への応用があります。
準備方法
Diamfenetide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol with ethylene glycol to form 4-acetamidophenoxyethyl ether . This intermediate is then reacted with 4-acetamidophenol in the presence of a dehydrating agent to yield this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
化学反応の分析
Diamfenetide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Diamfenetide has a wide range of scientific research applications:
作用機序
ジアフェネチドは、宿主の肝臓で脱アセチル化され、活性なモノアミンとジアミンになることで作用します . これらの活性代謝物は、肝臓吸虫のエネルギー代謝を阻害し、麻痺を引き起こし、最終的には死に至らしめます . 主要な分子標的は、吸虫のエネルギー産生経路、特にグルコース代謝に関連する酵素です .
6. 類似の化合物との比較
ジアフェネチドは、幼虫期の肝臓吸虫に対する特異的な活性においてユニークです。類似の化合物には以下が含まれます。
トリクラベンダゾール: 幼虫期と成虫期の両方の肝臓吸虫に効果的な別の駆虫薬です。
クロサンテル: さまざまな寄生虫に効果的な広域スペクトル駆虫薬です。
ニトロキシニル: 肝臓吸虫やその他の寄生虫に効果がありますが、作用機序が異なります.
ジアフェネチドのユニークさは、幼虫期の肝臓吸虫を特異的に標的とし、宿主の肝臓で活性な代謝物に脱アセチル化されることにあります .
類似化合物との比較
Diamfenetide is unique in its specific activity against immature liver flukes. Similar compounds include:
Triclabendazole: Another anthelmintic agent effective against both immature and adult liver flukes.
Closantel: A broad-spectrum anthelmintic with activity against various parasitic worms.
Nitroxynil: Effective against liver flukes and other parasitic worms but with a different mechanism of action.
This compound’s uniqueness lies in its specific targeting of immature liver flukes and its deacetylation to active metabolites in the host liver .
特性
IUPAC Name |
N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-15(23)21-17-3-7-19(8-4-17)26-13-11-25-12-14-27-20-9-5-18(6-10-20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEZCZPNQCQCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046229 | |
| Record name | Diamfenetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36141-82-9 | |
| Record name | N,N′-[Oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36141-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamfenetide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036141829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamfenetide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diamfenetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamfenetide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMFENETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4TFJ7GB6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that diamfenetide is effective against Fasciola hepatica infections?
A1: Studies have demonstrated this compound's efficacy against Fasciola hepatica in sheep and cattle. In one study, daily this compound treatment (10 mg/kg body weight) for 14 days resulted in 87% efficacy in preventing F. hepatica infection in sheep. Extending the treatment to 21 days increased efficacy to 96% []. Another study observed 100% efficacy in lambs treated with 100 mg/kg this compound 1, 3, and 5 weeks post-infection []. These findings suggest this compound can be a valuable tool for controlling fascioliasis in ruminants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


